molecular formula C18H17ClIN3O2 B15019863 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15019863
M. Wt: 469.7 g/mol
InChI Key: ZZYIHUXRQMBCQY-SRZZPIQSSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of chlorine, iodine, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method involves the reaction of 3-chloro-2-methylphenylamine with 4-iodobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C18H17ClIN3O2

Molecular Weight

469.7 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H17ClIN3O2/c1-12-15(19)3-2-4-16(12)22-17(24)9-10-18(25)23-21-11-13-5-7-14(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

ZZYIHUXRQMBCQY-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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